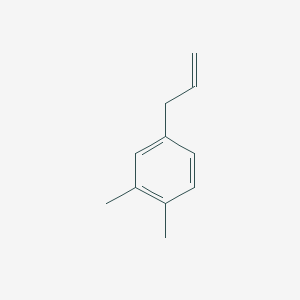

3-(3,4-Dimethylphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 3,4-dimethylphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-propene typically involves the alkylation of 3,4-dimethylphenyl derivatives. One common method is the reaction of 3,4-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Hydrogenation of the double bond results in the formation of 3-(3,4-dimethylphenyl)propane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Epoxides, alcohols, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceuticals

-

Anti-inflammatory and Anticancer Properties :

Research indicates that 3-(3,4-dimethylphenyl)-1-propene exhibits potential anti-inflammatory and anticancer activities. Its structural characteristics allow it to interact with specific biological targets, leading to the modulation of inflammatory pathways and the induction of apoptosis in cancer cells . -

Mechanism of Action :

The compound's mechanism involves binding to receptors that regulate platelet production, making it a candidate for treating thrombocytopenia. Enhanced solubility forms of the compound have been developed to improve bioavailability in therapeutic applications .

Organic Chemistry

-

Synthetic Intermediate :

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution. -

Catalytic Reactions :

The compound has been explored in catalytic protocols for synthesizing other organic compounds. Its unique structure allows for specific reactivity patterns that can be harnessed in synthetic methodologies .

Materials Science

- Development of Specialty Chemicals :

In materials science, this compound is investigated for its properties in developing new materials with tailored functionalities. Its unique chemical structure contributes to the design of polymers and other advanced materials.

Case Study 1: Anti-Cancer Activity

A study conducted on various derivatives of phenylpropenes highlighted the cytotoxic effects of compounds similar to this compound against hematological cancer cell lines. The results demonstrated increased mRNA expression of apoptosis-promoting genes like p53 and Bax when treated with these compounds, suggesting their potential as therapeutic agents against cancer .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for this compound revealed that using potassium carbonate as a base and dimethylformamide as a solvent significantly improved yield and purity. These findings underscore the importance of reaction conditions in achieving desirable outcomes in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,4-Dimethylphenyl)-2-propene: Similar structure but with a different position of the double bond.

3-(3,4-Dimethylphenyl)-1-butene: Longer carbon chain with similar functional groups.

3-(3,4-Dimethylphenyl)-1-propyne: Triple bond instead of a double bond.

Uniqueness

3-(3,4-Dimethylphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Actividad Biológica

3-(3,4-Dimethylphenyl)-1-propene, also known as a derivative of propene with potential biological activities, has garnered interest in various fields including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- CAS Number : [not specified]

Research indicates that compounds structurally similar to this compound may interact with biological systems primarily through the inhibition of cholinesterase enzymes. This interaction can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to overstimulation of the nervous system.

Target Enzymes

- Cholinesterase : Inhibition leads to increased acetylcholine levels.

- Cytochrome P450 Enzymes : Potential interactions with these enzymes may influence drug metabolism and toxicity.

Biological Activities

The biological activities associated with this compound include:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.

- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.

- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.

Case Studies

-

Cholinergic System Disruption :

- A study demonstrated that related compounds inhibited acetylcholinesterase activity, leading to increased muscle stimulation and potential toxicity in animal models.

- Antioxidant Screening :

Table of Biological Activities

Toxicological Profile

While the compound shows promise in various biological activities, its toxicological profile requires careful evaluation. Studies indicate potential for neurotoxicity at higher concentrations due to its cholinesterase inhibitory effects. Long-term exposure studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

1,2-dimethyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSAWXFUQFSLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600126 |

Source

|

| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-23-0 |

Source

|

| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.